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Compound of Interest

Compound Name: Indium nitride

Cat. No.: B1203082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

characterization of indium nitride (InN), a semiconductor material of significant interest for

advanced electronic and optoelectronic applications.

Chemical Formula and Molar Mass
Indium nitride is an inorganic compound belonging to the group III-nitride semiconductors.

Chemical Formula: InN[1][2][3][4]

Molar Mass: Approximately 128.83 g/mol [1][2][4]

Quantitative Data Summary
The key physical, electrical, and optical properties of indium nitride are summarized in the

table below for easy reference and comparison.
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Property Value Citation(s)

Crystal Structure Wurtzite (hexagonal) [1]

Lattice Parameters a = 3.545 Å, c = 5.703 Å [1]

Bandgap ~0.7 eV (Direct) [1]

Molar Mass 128.83 g/mol [1][2]

Density 6.81 g/cm³

Melting Point ~1100 °C

Electron Mobility ≤ 3200 cm²/(V·s) [1]

Thermal Conductivity 45 W/(m·K) [1]

Refractive Index (n) 2.9 [1]

Experimental Protocol: Synthesis of InN
Nanostructures by Chemical Vapor Deposition
(CVD)
This section details a representative methodology for the synthesis of indium nitride
nanostructures (such as nanotubes and nanobelts) on a silicon substrate using a horizontal

tube furnace CVD system. This method is based on the thermal evaporation of an indium

source and its subsequent reaction with a nitrogen-containing gas.

3.1. Materials and Equipment

Precursors: High-purity indium (In) powder, Ammonia (NH₃) gas.

Substrate: Silicon (100) wafers.

Carrier Gas: High-purity Nitrogen (N₂) gas.

Apparatus: Horizontal tube furnace, Quartz tube reactor, Gas flow controllers, Rotary

vacuum pump.
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3.2. Substrate Preparation

Cut the Silicon (100) wafer into appropriately sized substrates (e.g., 1 cm x 1 cm).

Sequentially clean the substrates in an ultrasonic bath with acetone, ethanol, and deionized

water to remove organic and particulate contaminants.

Dry the substrates with a stream of high-purity nitrogen gas.

3.3. Synthesis Procedure

Place a ceramic boat containing the high-purity indium powder in the center of the quartz

tube reactor, which is situated within the horizontal tube furnace.

Position the cleaned silicon substrates downstream from the indium source.

Seal the quartz tube and purge the system with high-purity nitrogen gas for at least 20

minutes to eliminate any residual oxygen and moisture.

While maintaining a steady flow of nitrogen gas, heat the furnace to the desired growth

temperature, typically in the range of 700 °C to 735 °C.

Once the target temperature is reached and stabilized, introduce ammonia (NH₃) gas into

the reactor at a controlled flow rate. The ammonia serves as the nitrogen source.

Maintain the temperature and gas flows for the desired growth duration, which can range

from 15 to 60 minutes. During this period, the indium powder vaporizes and reacts with the

ammonia gas on the surface of the silicon substrates, leading to the nucleation and growth of

InN nanostructures.

After the growth period, turn off the ammonia supply and cool the furnace naturally to room

temperature under a continued flow of nitrogen gas to prevent oxidation of the synthesized

nanostructures.

Once at room temperature, the substrates coated with InN nanostructures can be safely

removed for characterization.
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Visualization
The following diagram illustrates the experimental workflow for the Chemical Vapor Deposition

(CVD) synthesis of indium nitride nanostructures.
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Experimental Workflow for CVD Synthesis of Indium Nitride

Preparation Phase

Synthesis Phase

Post-Synthesis Phase

Substrate Preparation:
Clean Si(100) wafer

Load Precursors:
Place In powder and Si substrate in quartz tube

System Purge:
Flush with N₂ gas

Heating:
Ramp up to 700-735°C under N₂ flow

Growth:
Introduce NH₃ gas to initiate InN formation

Cooling:
Cool down to room temperature under N₂ flow

Sample Extraction:
Remove InN-coated substrate

Characterization:
Analyze morphology, structure, and properties

Click to download full resolution via product page

Caption: Workflow for the CVD synthesis of InN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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